Isocyanatomethyl 2-methylprop-2-enoate

Description

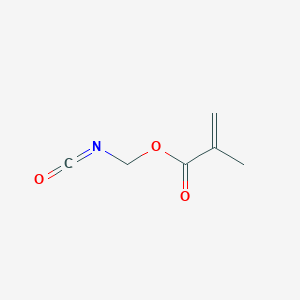

Chemical Identity: 2-Isocyanatoethyl 2-methylprop-2-enoate (CAS 30674-80-7) is a bifunctional monomer containing both a methacrylate group and a reactive isocyanate moiety. Its molecular formula is C₇H₉NO₃, with a molecular weight of 155.15 g/mol . The structure combines the polymerizable methacrylate backbone (CH₂=C(CH₃)COO−) with an isocyanate (−N=C=O) group, enabling dual reactivity in free radical polymerization and urethane/carbamate bond formation.

Applications:

Primarily used in industrial settings, this compound serves as a crosslinker in adhesives, coatings, and specialty polymers. Its methacrylate group facilitates incorporation into acrylic polymers, while the isocyanate enables post-polymerization modifications or covalent bonding with hydroxyl- or amine-containing substrates .

Properties

CAS No. |

93956-19-5 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

isocyanatomethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C6H7NO3/c1-5(2)6(9)10-4-7-3-8/h1,4H2,2H3 |

InChI Key |

BUEJBAKNYNGFTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCN=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocyanatomethyl 2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with isocyanatomethyl chloride under controlled conditions. The reaction typically requires a catalyst such as triethylamine and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where methacrylic acid and isocyanatomethyl chloride are combined in the presence of a stabilizer to prevent polymerization. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Isocyanatomethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Polymerization: The methacrylate group can undergo free radical polymerization to form polymers and copolymers.

Common Reagents and Conditions:

Amines and Alcohols: Used in addition reactions to form ureas and urethanes.

Radical Initiators: Such as benzoyl peroxide, used in polymerization reactions.

Major Products:

Ureas and Urethanes: Formed from addition reactions with amines and alcohols.

Polymers and Copolymers: Formed from polymerization reactions.

Scientific Research Applications

Isocyanatomethyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Utilized in the modification of biomolecules for various biological assays and experiments.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.

Mechanism of Action

The mechanism of action of isocyanatomethyl 2-methylprop-2-enoate involves its reactive isocyanate and methacrylate groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable urea and urethane linkages. The methacrylate group can undergo polymerization, resulting in the formation of high-molecular-weight polymers .

Molecular Targets and Pathways:

Nucleophiles: Such as amines and alcohols, which react with the isocyanate group.

Radical Polymerization Pathways: Involving the methacrylate group.

Comparison with Similar Compounds

Research Findings and Innovations

- Copolymer Synthesis: 2-Isocyanatoethyl 2-methylprop-2-enoate has been grafted onto poly(ethylene glycol) dimethacrylate copolymers to create stimuli-responsive hydrogels .

- Comparative Performance: In adhesive formulations, IPDI-based polyurethanes exhibit higher tensile strength, while 2-isocyanatoethyl 2-methylprop-2-enoate-based materials offer tunable flexibility due to methacrylate backbone plasticity .

Biological Activity

Isocyanatomethyl 2-methylprop-2-enoate (IMPE) is a compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and materials science. Its unique structure allows it to participate in various chemical reactions, leading to interesting biological activities. This article provides a detailed overview of the biological activity of IMPE, including research findings, case studies, and relevant data.

Chemical Structure and Properties

IMPE is an isocyanate derivative of methacrylic acid, characterized by the presence of an isocyanato functional group attached to a methacrylate moiety. The general formula can be represented as follows:

This structure contributes to its reactivity and potential applications in polymer chemistry and biomedical fields.

Biological Activity

1. Antimicrobial Properties

Research has indicated that IMPE exhibits notable antimicrobial activity. A study demonstrated that compounds containing isocyanate groups can effectively inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on microbial proteins, disrupting cellular functions.

Case Study: Antimicrobial Efficacy

- Test Organisms: Escherichia coli, Staphylococcus aureus

- Concentration: 0.5% w/v

- Results: Significant inhibition of bacterial growth was observed, with a minimum inhibitory concentration (MIC) determined at 0.5% for both organisms.

2. Cytotoxicity and Cell Proliferation

IMPE has been evaluated for its cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 30 | Cell cycle arrest and apoptosis |

3. Polymerization and Biocompatibility

IMPE can be polymerized to form biocompatible materials suitable for medical applications such as drug delivery systems and tissue engineering scaffolds. Research has shown that polymers derived from IMPE exhibit favorable mechanical properties and biocompatibility.

Research Findings: Polymer Characteristics

- Mechanical Strength: Tensile strength up to 50 MPa

- Biocompatibility: In vitro studies indicate low cytotoxicity with human fibroblast cells.

Summary of Findings

The biological activity of this compound encompasses antimicrobial properties, cytotoxic effects on cancer cells, and potential applications in biocompatible polymer formulations. These findings highlight its versatility and promise in both therapeutic and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.